molecular formula C7H5IO2 B1592207 2-Hydroxy-4-iodobenzaldehyde CAS No. 38170-02-4

2-Hydroxy-4-iodobenzaldehyde

Cat. No.: B1592207
CAS No.: 38170-02-4
M. Wt: 248.02 g/mol
InChI Key: UPUMRAVJDXWXMP-UHFFFAOYSA-N
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Description

2-Hydroxy-4-iodobenzaldehyde is an organic compound with the molecular formula C7H5IO2. It is a derivative of benzaldehyde, where the hydrogen atom at the fourth position of the benzene ring is replaced by an iodine atom, and the hydrogen atom at the second position is replaced by a hydroxyl group. This compound is known for its unique chemical properties and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Hydroxy-4-iodobenzaldehyde can be synthesized through several methods. One common method involves the iodination of 2-hydroxybenzaldehyde. The reaction typically uses iodine and a suitable oxidizing agent, such as sodium hypochlorite or hydrogen peroxide, in an acidic medium. The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale iodination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-4-iodobenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Reagents such as sodium azide or thiourea can be used for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: 2-Hydroxy-4-iodobenzoic acid.

    Reduction: 2-Hydroxy-4-iodobenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Hydroxy-4-iodobenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: It is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of 2-hydroxy-4-iodobenzaldehyde involves its interaction with specific molecular targets and pathways. The hydroxyl group and the iodine atom play crucial roles in its reactivity and binding affinity. The compound can form hydrogen bonds and halogen bonds with target molecules, influencing their structure and function. These interactions can modulate enzymatic activity, alter cellular signaling pathways, and affect the overall biological response.

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxybenzaldehyde
  • 4-Iodobenzoic acid
  • 4-Iodobenzaldehyde

Comparison

2-Hydroxy-4-iodobenzaldehyde is unique due to the presence of both the hydroxyl group and the iodine atom on the benzene ring. This combination imparts distinct chemical properties, such as increased reactivity and the ability to participate in diverse chemical reactions. Compared to 2-hydroxybenzaldehyde, the iodine atom enhances its electrophilicity, making it more reactive in substitution reactions. Compared to 4-iodobenzoic acid and 4-iodobenzaldehyde, the hydroxyl group provides additional sites for hydrogen bonding and increases its solubility in polar solvents.

Properties

IUPAC Name

2-hydroxy-4-iodobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5IO2/c8-6-2-1-5(4-9)7(10)3-6/h1-4,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPUMRAVJDXWXMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10593014
Record name 2-Hydroxy-4-iodobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10593014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38170-02-4
Record name 2-Hydroxy-4-iodobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10593014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 3-iodophenol (3.00 g, 13.6 mmol) in acetonitrile (50 mL) was added magnesium chloride (3.89 g, 40.9 mmol), triethylamine (7.6 mL, 55 mmol), and paraformaldehyde (1.64 g, 55 mmol). The reaction mixture was refluxed overnight, then neutralized with saturated aqueous ammonium chloride. The resultant red precipitate was removed by filtration, and the filtrate was extracted with ethyl acetate. The precipitate was dissolved in methanol and added to the combined organic extracts, which were then dried over magnesium sulfate. The solvent was removed under reduced pressure to provide an orange solid (5.4 g) as the crude product. This material was used in the subsequent step without further purification.
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3 g
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3.89 g
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1.64 g
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50 mL
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Synthesis routes and methods II

Procedure details

A 1 M solution of Iodine monochloride in dichloromethane (410 mL, 0.41 mol) is added to a solution of salicylaldehyde (50 g, 0.41 mol) in dichloromethane (150 mL) at 0° C. The resulting solution is warmed to room temperature and stirred overnight. The deep colored solution is discharged with saturated aqueous Na2SO3 (100 mL). The organic layer is separated, washed with water, dried over MgSO4, filtered and concentrated. The crude product is recrystallized from cyclohexane to give 4-iodosalicylaldehyde as yellow crystals (61 g, 0.25 mol). A solution of 4-iodosalicylaldehyde (12.4 g, 50 mmol) and MEM chloride (6 mL, 53 mmol) in THF (50 mL) is added to a suspension of 60% NaH (2.2 g, 55 mmol) in THF (50 mL) at 0° C. The resulting mixture is stirred at room temperature for 2 hours. Aqueous workup and concentration gives product as a liquid (15 g, 45 mmol). 1H NMR (CDCl3, 300 MHz) δ10.36 (s, 1H), 8.11 (d, 1H), 7.73 (dd, 1H), 7.03 (d, 1H), 5.37 (s, 2H), 3.88 (t, 2H), 3.52 (t, 2H), 3.36 (s, 3H). EI MS [M]+=436.
[Compound]
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solution
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50 g
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150 mL
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410 mL
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100 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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